molecular formula C18H21ClN2O3 B560233 ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride CAS No. 1216792-30-1

ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride

Cat. No.: B560233
CAS No.: 1216792-30-1
M. Wt: 348.827
InChI Key: RNQJDOYVHCISJU-UHFFFAOYSA-N
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Description

ZK 93426 hydrochloride: is a compound belonging to the beta-carboline family. It is known for its role as a benzodiazepine receptor antagonist, meaning it binds to benzodiazepine receptors but produces effects opposite to those of benzodiazepines. This compound has been studied for its potential anxiogenic properties, as well as its ability to produce nootropic effects and increase the release of acetylcholine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ZK 93426 hydrochloride involves the preparation of ethyl 5-isopropoxy-4-methyl-beta-carboline-3-carboxylate. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production methods for ZK 93426 hydrochloride are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: ZK 93426 hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: Introduction of functional groups such as the isopropoxy group.

    Esterification: Formation of the ethyl ester from the carboxylic acid group.

Common Reagents and Conditions:

Major Products: The major product of these reactions is ethyl 5-isopropoxy-4-methyl-beta-carboline-3-carboxylate, which is then converted to its hydrochloride salt form .

Mechanism of Action

ZK 93426 hydrochloride acts as a weak partial inverse agonist of benzodiazepine receptors. This means it binds to these receptors and induces effects opposite to those of benzodiazepines. The compound increases the release of acetylcholine, which is associated with its nootropic effects. It also produces alertness, restlessness, and feelings of apprehension .

Comparison with Similar Compounds

Uniqueness: ZK 93426 hydrochloride is unique in that, unlike most benzodiazepine antagonists, it is not a convulsant and actually has weak anticonvulsant effects. This makes it a valuable tool in studying the effects of benzodiazepine receptor antagonists without the risk of inducing convulsions .

Properties

IUPAC Name

ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3.ClH/c1-5-22-18(21)17-11(4)15-13(9-19-17)20-12-7-6-8-14(16(12)15)23-10(2)3;/h6-10,20H,5H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQJDOYVHCISJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1C)C3=C(N2)C=CC=C3OC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028093
Record name Ethyl 5-isopropoxy-4-methyl-9H-beta-carboline-3-carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89592-45-0
Record name Ethyl 5-isopropoxy-4-methyl-9H-beta-carboline-3-carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
Reactant of Route 2
ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
Reactant of Route 3
Reactant of Route 3
ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
Reactant of Route 4
Reactant of Route 4
ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
Reactant of Route 5
ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
Reactant of Route 6
ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride

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